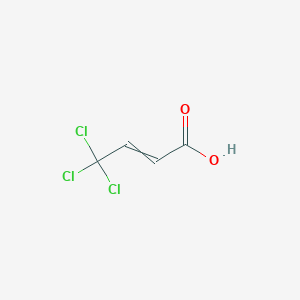

4,4,4-Trichloro-but-2-enoic acid

Katalognummer B8596607

Molekulargewicht: 189.42 g/mol

InChI-Schlüssel: NXERUYGRZMHUMK-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US07449528B2

Procedure details

17.82 g of LiOH in 20 ml of water are added to a solution containing 3 g of butyl 4,4,4-trichloro-but-2-enoate (0.0128 moles) in 300 ml of THF. The mixture is stirred for 1 hour at room temperature. It is then brought to neutral pH with the addition of HCl 1N, extracted with ethyl acetate and anhydrified on Na2SO4. The solid obtained after evaporation of the solvent at reduced pressure and washing with petroleum ether weighs 2.1 g (87% yield).

Name

butyl 4,4,4-trichloro-but-2-enoate

Quantity

3 g

Type

reactant

Reaction Step Two

Yield

87%

Identifiers

|

REACTION_CXSMILES

|

[Li+].[OH-].[Cl:3][C:4]([Cl:15])([Cl:14])[CH:5]=[CH:6][C:7]([O:9]CCCC)=[O:8].Cl>O.C1COCC1>[Cl:3][C:4]([Cl:15])([Cl:14])[CH:5]=[CH:6][C:7]([OH:9])=[O:8] |f:0.1|

|

Inputs

Step One

Step Two

|

Name

|

butyl 4,4,4-trichloro-but-2-enoate

|

|

Quantity

|

3 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C=CC(=O)OCCCC)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture is stirred for 1 hour at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after evaporation of the solvent at reduced pressure

|

WASH

|

Type

|

WASH

|

|

Details

|

washing with petroleum ether

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClC(C=CC(=O)O)(Cl)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 87% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |